![molecular formula C17H28O2S B597723 11-Mercaptoundecylhydroquinone CAS No. 185839-47-8](/img/structure/B597723.png)
11-Mercaptoundecylhydroquinone
Overview
Description
11-Mercaptoundecylhydroquinone is a chemical compound that forms a thiol-based self-assembled monolayer (SAM). This facilitates surface modification by immobilizing the surface atoms . It can be used in the functionalization of quantum dots for potential applications in sensors and other optoelectronic devices .
Molecular Structure Analysis
The empirical formula of 11-Mercaptoundecylhydroquinone is C17H28O2S . It has a molecular weight of 296.47 . The molecule contains a total of 48 bonds, including 20 non-H bonds, 6 multiple bonds, 11 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 2 aromatic hydroxyls, and 1 thiol .Physical And Chemical Properties Analysis
11-Mercaptoundecylhydroquinone is a powder with a melting point of 86-92 °C . It should be stored at a temperature of -20°C .Scientific Research Applications
Biosensing and Analytical Applications :
- A gold electrode modified by a self-assembled monolayer of 2-mercaptodecylhydroquinone was used to investigate the electrochemical response of hemoglobin, providing a convenient way for its electroanalysis in air-saturated buffer solutions (Zhang, Seo, & Jeon, 2003).
- The use of 11-Mercaptoundecanoic acid (a related compound) as a reducing agent and protecting ligand for fluorescent Ag/Au bimetallic nanoclusters was explored for selective quenching by Cu(2+) ions, enabling a fluorescence turn-on assay for histidine and cysteine sensing in biological fluids (Sun, Yang, Zhao, Chen, & Yang, 2015).
Nanomedicine and Drug Delivery :
- 11-Mercaptoundecanoic acid-modified gold nanoparticles were conjugated with chloroquine, showing potential application in cancer therapeutics. These conjugates exhibited anticancer activity against MCF-7 breast cancer cells and highlighted the possibility of designing combinatorial therapeutic agents, particularly in nanomedicine (Joshi, Chakraborti, Ramirez-Vick, Ansari, Shanker, Chakrabarti, & Singh, 2012).
Chemical Interaction Studies :
- In a study of bovine serum albumin interaction with antioxidant agents using surface plasmon resonance, 11-mercaptoundecanoic acid was used to modify an Au slide with a carboxyl functional group. This study demonstrated the high affinity of food additive molecules to bovine serum albumin, providing insights into their distribution within the body (Fathi, Ezzati Nazhad Dolatanbadi, Rashidi, & Omidi, 2016).
Surface Chemistry and Material Science :
- The growth of oriented thin films of intercalated α-cobalt hydroxide on functionalized substrates was investigated using self-assembled monolayers of 11-mercaptoundecanoic acid on gold. These functional hybrid films hold potential for various applications in material science (Lee, Du, & O′Hare, 2009).
Electrochemical Studies :
- The potential-dependent structure change and irreversible anodic decomposition reaction of a 2-(11-mercaptoundecyl)hydroquinone monolayer on a gold electrode surface were studied, contributing to the understanding of electrochemical behaviors of such monolayers (Ye, Yashiro, Sato, & Uosaki, 1996).
Safety And Hazards
11-Mercaptoundecylhydroquinone may cause an allergic skin reaction and long-lasting harmful effects to aquatic life . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and release to the environment . Protective gloves should be worn and contaminated work clothing should not be allowed out of the workplace .
properties
IUPAC Name |
2-(11-sulfanylundecyl)benzene-1,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O2S/c18-16-11-12-17(19)15(14-16)10-8-6-4-2-1-3-5-7-9-13-20/h11-12,14,18-20H,1-10,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYJRXGKNZGOIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CCCCCCCCCCCS)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746401 | |
Record name | 2-(11-Sulfanylundecyl)benzene-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11-Mercaptoundecylhydroquinone | |
CAS RN |
185839-47-8 | |
Record name | 2-(11-Sulfanylundecyl)benzene-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 185839-47-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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